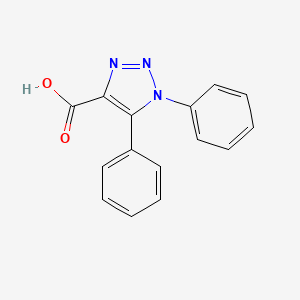

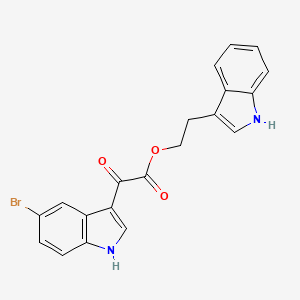

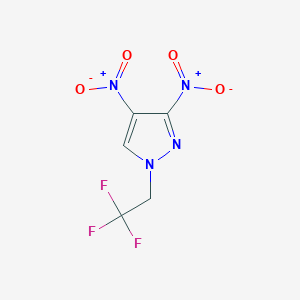

![molecular formula C14H11NO5 B2986657 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole CAS No. 109161-83-3](/img/structure/B2986657.png)

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole” is a chemical compound with the molecular formula C14H11NO5 . It is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB) group of DMNBB, which is used as a photolabile protecting group in caging technology to develop pro-drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the retrieved sources. The molecular weight is reported to be approximately 273.241 Da .Scientific Research Applications

Thermally Induced Reactions and Cycloadditions

- Thermal Reactions with 3‐Phenyl‐2H‐azirines : A study by Narasimhan et al. (1973) explored the thermal reactions of benzonitrile p-nitrobenzylide with 3-phenyl-2H-azirines, demonstrating the formation of 1,3-dipolar cycloadducts and subsequent rearrangements under specific conditions. This research highlights the utility of nitrobenzyl compounds in synthesizing complex heterocyclic structures through thermal and cycloaddition reactions, contributing to the development of novel synthetic methodologies (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).

Synthesis and Biological Evaluation

- Antitubercular and Antimicrobial Agents : Samadhiya et al. (2014) synthesized derivatives containing the nitrobenzyl moiety, evaluating their antibacterial, antifungal, and antitubercular activities. This study showcases the potential of nitrobenzyl derivatives as precursors in developing new therapeutic agents against infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Modification of Nucleoside Transport Proteins

- Nucleoside Transport Inhibition : Tromp et al. (2004) investigated analogues of 4-nitrobenzylthioinosine, replacing its ribose moiety with substituted benzyl groups to study their effects on the nucleoside transport protein ENT1. This research provides insights into designing compounds with potential therapeutic applications in modulating nucleoside transport, relevant for conditions such as cancer and cardiovascular diseases (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).

Oxidation Reactions and Synthetic Applications

- Facile Oxidation of Alcohols : Iinuma, Moriyama, and Togo (2013) developed a novel method for oxidizing alcohols to aldehydes or ketones using 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one. This work demonstrates the versatility of nitrobenzyl derivatives in synthetic organic chemistry, enabling efficient transformations crucial for various synthetic pathways (Iinuma, Moriyama, & Togo, 2013).

Functional Derivatives and Bioactive Molecules

- Functional 1,3-Benzodioxoles : Nishida et al. (2005) synthesized bi-functional derivatives starting from methyl 5-nitro-l,3-benzodioxole-4-carboxylates, leading to chemo-functional 5-amide derivatives. These compounds, upon undergoing specific reactions, exhibited fluorescence, suggesting their potential as probes or functional materials in chemical biology and materials science (Nishida, Suzuki, Ohguro, & Kobayashi, 2005).

properties

IUPAC Name |

5-[(4-nitrophenyl)methoxy]-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-15(17)11-3-1-10(2-4-11)8-18-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKHLSYNBNPJLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2986575.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2986579.png)

![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2986584.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2986592.png)